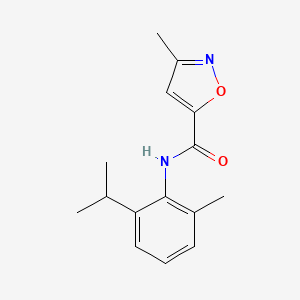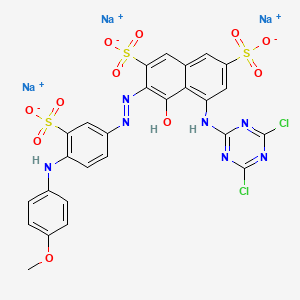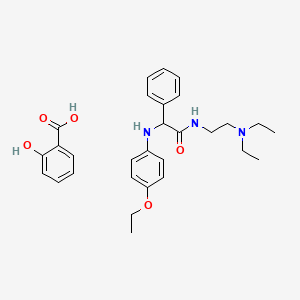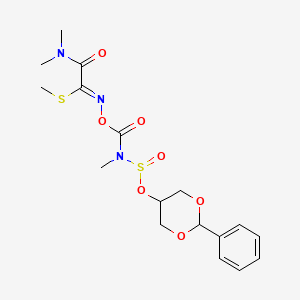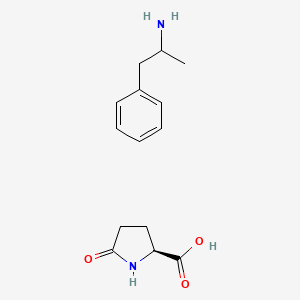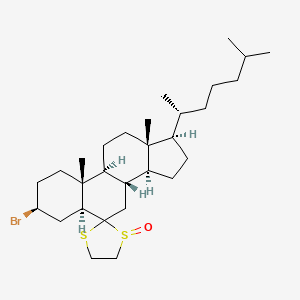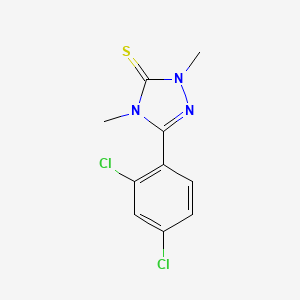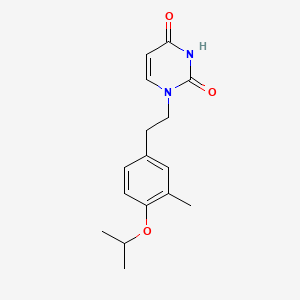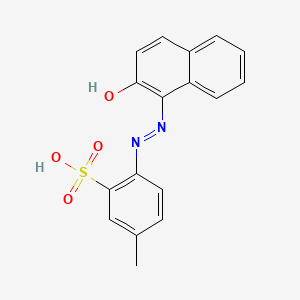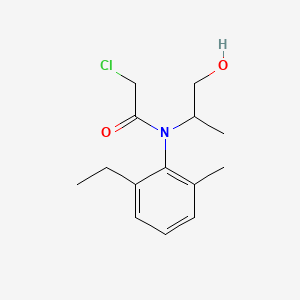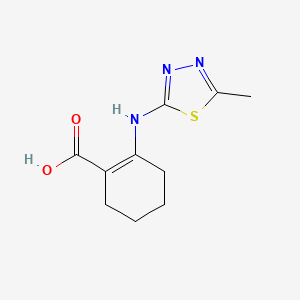
1-Cyclohexene-1-carboxylic acid, 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexene-1-carboxylic acid, 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)- is a complex organic compound with a unique structure that combines a cyclohexene ring with a carboxylic acid group and a thiadiazole moiety
Preparation Methods
The synthesis of 1-Cyclohexene-1-carboxylic acid, 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)- typically involves multiple steps. The starting materials include cyclohexene and 5-methyl-1,3,4-thiadiazole. The synthetic route may involve the following steps:
Formation of the cyclohexene ring: Cyclohexene can be synthesized through the hydrogenation of benzene.
Introduction of the carboxylic acid group: This can be achieved through the oxidation of cyclohexene using reagents such as potassium permanganate or ozone.
Attachment of the thiadiazole moiety: This step involves the reaction of the cyclohexene-1-carboxylic acid with 5-methyl-1,3,4-thiadiazole under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-Cyclohexene-1-carboxylic acid, 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The thiadiazole moiety can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the thiadiazole ring.
Common reagents and conditions used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Solvents: Dichloromethane, ethanol
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Cyclohexene-1-carboxylic acid, 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Cyclohexene-1-carboxylic acid, 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)- involves its interaction with specific molecular targets. The thiadiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can occur through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the specific target and conditions.
Comparison with Similar Compounds
Similar compounds to 1-Cyclohexene-1-carboxylic acid, 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)- include:
Cyclohexanecarboxylic acid: Lacks the thiadiazole moiety, making it less versatile in terms of biological activity.
1-Methyl-1-cyclohexanecarboxylic acid: Contains a methyl group instead of the thiadiazole moiety, altering its chemical and biological properties.
3-Cyclohexene-1-carboxaldehyde: Contains an aldehyde group instead of the carboxylic acid group, leading to different reactivity and applications.
The uniqueness of 1-Cyclohexene-1-carboxylic acid, 2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)- lies in its combination of a cyclohexene ring, carboxylic acid group, and thiadiazole moiety, which provides a versatile platform for various chemical and biological applications.
Properties
CAS No. |
160893-95-8 |
|---|---|
Molecular Formula |
C10H13N3O2S |
Molecular Weight |
239.30 g/mol |
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C10H13N3O2S/c1-6-12-13-10(16-6)11-8-5-3-2-4-7(8)9(14)15/h2-5H2,1H3,(H,11,13)(H,14,15) |
InChI Key |
PNBIMFZPQSYRHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC2=C(CCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


